Phenacyl 4-bromo-3-piperidin-1-ylsulfonylbenzoate
Overview
Description
Phenacyl 4-bromo-3-piperidin-1-ylsulfonylbenzoate is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a phenacyl group, a bromine atom, a piperidine ring, and a sulfonylbenzoate moiety. Its multifaceted structure makes it a valuable intermediate in the synthesis of various bioactive molecules and heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenacyl 4-bromo-3-piperidin-1-ylsulfonylbenzoate typically involves a multi-step processThe final step involves the sulfonylation of the benzoate group under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are crucial to achieving efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: Phenacyl 4-bromo-3-piperidin-1-ylsulfonylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate are employed under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, debrominated derivatives, and various substituted benzoates .
Scientific Research Applications
Phenacyl 4-bromo-3-piperidin-1-ylsulfonylbenzoate has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Phenacyl 4-bromo-3-piperidin-1-ylsulfonylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the piperidine ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Phenacyl Bromide: A simpler analog used as a starting material in various syntheses.
Piperidine Derivatives: These compounds share the piperidine ring and are widely used in medicinal chemistry.
Sulfonylbenzoates: Compounds with similar sulfonylbenzoate moieties are used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: Phenacyl 4-bromo-3-piperidin-1-ylsulfonylbenzoate stands out due to its combination of functional groups, which confer unique reactivity and versatility in synthetic applications. Its ability to undergo multiple types of chemical reactions and its potential in drug design make it a valuable compound in both research and industry .
Properties
IUPAC Name |
phenacyl 4-bromo-3-piperidin-1-ylsulfonylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO5S/c21-17-10-9-16(13-19(17)28(25,26)22-11-5-2-6-12-22)20(24)27-14-18(23)15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOPWDKCHWYQFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OCC(=O)C3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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